2-(Aminomethyl)phenol hcl
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Overview
Description
2-(Aminomethyl)phenol hydrochloride is an organic compound featuring an amine group (-NH2) and a hydroxyl group (-OH) attached to a benzene ring. This compound is known for its versatility in synthetic organic chemistry and has applications in various fields such as pharmaceuticals, dyes, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)phenol hydrochloride can be synthesized through several methods. One common approach involves the reduction of 2-nitrobenzyl alcohol using hydrogen gas in the presence of a palladium catalyst. The resulting 2-(aminomethyl)phenol is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the synthesis of 2-(aminomethyl)phenol hydrochloride often involves the catalytic hydrogenation of 2-nitrobenzyl alcohol. This method is favored due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of quinones back to hydroquinones is another common reaction.
Substitution: Electrophilic aromatic substitution reactions are facilitated by the hydroxyl group, making the compound reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used under mild conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
2-(Aminomethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including dyes and polymers.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)phenol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amine group can participate in nucleophilic reactions. These interactions can modulate enzyme activity and influence biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.
4-Aminomethylphenol: The position of the aminomethyl group affects its reactivity and applications.
2-(Aminomethyl)-4-chloro-1-naphthalenol hydrochloride: A fused-ring analog with enhanced activity in certain biological assays.
Uniqueness
2-(Aminomethyl)phenol hydrochloride is unique due to its dual functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and a versatile tool in scientific research .
Properties
IUPAC Name |
acetic acid;2-(aminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.C2H4O2/c8-5-6-3-1-2-4-7(6)9;1-2(3)4/h1-4,9H,5,8H2;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPMSURBDPOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)CN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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